Cyclopropyl(oxetan-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
cyclopropyl(oxetan-3-yl)methanol |
InChI |
InChI=1S/C7H12O2/c8-7(5-1-2-5)6-3-9-4-6/h5-8H,1-4H2 |
InChI Key |
RWPMPJXGJYAYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2COC2)O |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopropyl Oxetan 3 Yl Methanol and Its Analogs
Strategies for Oxetane (B1205548) Ring Formation
The construction of the four-membered oxetane ring is a significant challenge in organic synthesis due to its inherent ring strain. acs.org Several methods have been developed to overcome this, each with its own advantages and substrate scope. These strategies primarily involve either intramolecular cyclization or cycloaddition reactions. magtech.com.cn
Intramolecular Cyclization Approaches for Oxetane Scaffolds
Intramolecular cyclization is a common and versatile method for synthesizing oxetanes. This approach typically involves the formation of a carbon-oxygen bond to close the four-membered ring.
A prevalent method is the intramolecular Williamson ether synthesis , which involves a base-mediated nucleophilic substitution between an alcohol and a leaving group positioned on a 1,3-relationship within the same molecule. acs.org While widely used, the yields can be affected by side reactions like fragmentation. acs.org A notable example is the synthesis of 2,4-disubstituted oxetanes from 1,3-diols. acs.org Another approach involves the ring expansion of epoxides, where the epoxide is opened by a nucleophile that contains a leaving group, followed by base-induced cyclization to form the oxetane. acs.org
The synthesis of 3-substituted oxetanes has gained considerable interest. One approach, developed by Carreira and coworkers, utilizes oxetan-3-one as a key intermediate. The synthesis of this ketone involves an intramolecular cyclization as a crucial step. acs.org
| Precursor Type | Cyclization Strategy | Key Features |
| 1,3-Diols | Intramolecular Williamson ether synthesis | Stereocontrolled synthesis of 2,4-disubstituted oxetanes. acs.org |
| Epoxides | Ring expansion | Opening with a nucleophile containing a leaving group, followed by base-induced cyclization. acs.org |
| Dihydroxyacetone dimer | Multi-step synthesis involving intramolecular cyclization | Leads to the formation of oxetan-3-one. acs.org |
Photochemical Reactions for Oxetane Synthesis (e.g., Paternò-Büchi Reaction)
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. magtech.com.cnslideshare.netnumberanalytics.com First reported in 1909, this reaction has become a cornerstone of oxetane synthesis due to its ability to form the ring in a single step with high atom economy. slideshare.netnumberanalytics.comrsc.org
The reaction typically proceeds through the triplet excited state of the carbonyl compound, which adds to the alkene to form a 1,4-biradical intermediate. numberanalytics.comnih.gov This intermediate then undergoes intersystem crossing and cyclization to give the oxetane product. numberanalytics.com The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by factors such as the nature of the reactants, the solvent, and the reaction temperature. slideshare.net While traditionally requiring aromatic aldehydes/ketones and electron-rich alkenes, recent advances have expanded its substrate scope. rsc.org For instance, the reaction has been successfully applied to the synthesis of functionalized spirocyclic oxetanes from cyclic ketones and maleic acid derivatives. rsc.orgrsc.org
| Reactant 1 | Reactant 2 | Key Features |
| Carbonyl Compound (Aldehyde or Ketone) | Alkene | Photochemical [2+2] cycloaddition. slideshare.netnumberanalytics.com |
| Cyclic Ketone | Maleic Acid Derivative | Synthesis of functionalized spirocyclic oxetanes. rsc.orgrsc.org |
| Benzaldehyde | 2-Methyl-2-butene | Original example of the Paternò-Büchi reaction. rsc.org |
Ylide-Mediated Cyclization Methods (e.g., Corey-Chaykovsky Reaction)
The Corey-Chaykovsky reaction provides a valuable route to epoxides, aziridines, and cyclopropanes through the reaction of sulfur ylides with carbonyls, imines, or enones, respectively. organic-chemistry.orgwikipedia.org A significant extension of this methodology is the ring expansion of epoxides to oxetanes using sulfonium (B1226848) or sulfoxonium ylides. acs.orgnih.gov
The mechanism involves the initial nucleophilic attack of the ylide on the carbonyl or epoxide, followed by an intramolecular nucleophilic substitution where the sulfonium group acts as a good leaving group, leading to ring formation. wikipedia.org This method has been utilized in the synthesis of complex molecules, including bioactive steroid derivatives. acs.orgnih.gov For example, a sulfoxonium ylide-mediated epoxide ring expansion was a key step in a multi-step synthesis of an oxetane-containing steroid. acs.orgnih.gov
| Reactant | Reagent | Product |
| Ketone/Aldehyde | Sulfur Ylide | Epoxide organic-chemistry.orgwikipedia.org |
| Imine | Sulfur Ylide | Aziridine wikipedia.org |
| Enone | Sulfur Ylide | Cyclopropane (B1198618) organic-chemistry.org |
| Epoxide | Sulfonium/Sulfoxonium Ylide | Oxetane acs.orgnih.govillinois.edu |
Oxidative Coupling Reactions in Oxetane Derivatives Synthesis
Oxidative coupling reactions represent a more recent and innovative approach to the synthesis of oxetane derivatives. These methods often involve the generation of radical intermediates that undergo cyclization.
One reported strategy involves the oxidative cyclization of malonate Michael adducts with chalcones, where the use of iodosobenzene (B1197198) (PhIO) and tetrabutylammonium (B224687) iodide (Bu4NI) in the presence of water selectively forms the oxetane as the major product. acs.org Another novel method involves a copper(I)-catalyzed migratory oxidative coupling between nitrones and heterocycles or methylamine, proceeding through the cleavage of two C(sp3)-H bonds. researchgate.net
Introduction and Functionalization of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group is a three-membered carbocyclic ring that imparts unique chemical and physical properties to molecules. Its introduction into complex structures is a key step in the synthesis of many important compounds.
Cyclopropanation Reactions in Complex Molecule Synthesis
Cyclopropanation is the process of forming a cyclopropane ring. numberanalytics.com This is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of complex molecules, including natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com The reaction typically involves the addition of a carbene or a carbenoid to an alkene. numberanalytics.comlibretexts.org
Several methods exist for generating the carbene or carbenoid species. A classic approach is the Simmons-Smith reaction , which utilizes a carbenoid formed from diiodomethane (B129776) and a zinc-copper couple. organicchemistrytutor.com This reaction is known for its stereospecificity, preserving the stereochemistry of the starting alkene. libretexts.orgorganicchemistrytutor.com Another common method involves the decomposition of diazo compounds, often catalyzed by transition metals like copper or rhodium, to generate a metal-carbene complex that then reacts with the alkene. numberanalytics.comnumberanalytics.com
The choice of cyclopropanation method depends on the substrate and the desired stereochemistry. The directing effect of functional groups, such as hydroxyl groups in allylic alcohols, can be exploited to achieve high levels of stereocontrol in Simmons-Smith cyclopropanation. mdpi.com
| Reaction Name | Reagents | Key Features |
| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | Stereospecific syn-addition to alkenes. organicchemistrytutor.com |
| Catalytic Cyclopropanation | Diazo compound, Transition Metal Catalyst (e.g., Cu, Rh) | Formation of a metal-carbene intermediate. numberanalytics.comnumberanalytics.com |
| Dichlorocyclopropanation | Chloroform, Base (e.g., KOH) | In situ generation of dichlorocarbene. libretexts.org |
Synthesis of Methanol (B129727) Functionality on Substituted Oxetanes
The introduction of the methanol group is a critical step in the synthesis of cyclopropyl(oxetan-3-yl)methanol. This can be achieved through various synthetic routes, either by direct introduction of a hydroxymethyl group or by functional group interconversion of a pre-existing substituent on the oxetane ring.
Approaches to 3-Substituted Oxetan-3-yl Methyl Alcohols
A versatile method for the synthesis of 3-substituted oxetan-3-yl methyl alcohols starts from readily available malonates. lookchem.comresearchgate.net For example, a recently developed route to (3-methoxyoxetan-3-yl)methanol (B2726782) began with dimethyl 2-methoxymalonate. lookchem.com The synthesis involved a base-mediated reaction with formaldehyde, protection of the resulting primary alcohol, reduction of the diester, and subsequent cyclization to form the oxetane ring. lookchem.com This flexible approach allows for the preparation of a variety of 3,3-disubstituted oxetanes. lookchem.com
Another common precursor for 3-substituted oxetan-3-yl methyl alcohols is oxetan-3-one. nih.govnih.gov This commercially available building block can undergo nucleophilic addition reactions at the carbonyl group. For instance, reaction with a suitable organometallic reagent, such as a cyclopropyl Grignard reagent, would directly install the cyclopropyl group and generate the tertiary alcohol in a single step. Subsequent reduction of a ketone or ester group at the 3-position can also yield the desired methanol functionality.
Functional Group Interconversions on Oxetane Ring Systems
Functional group interconversions provide a powerful means to introduce the methanol moiety onto a pre-existing oxetane scaffold. solubilityofthings.com These transformations allow for the late-stage modification of complex molecules.
Common interconversions include:
Reduction of Carbonyl Compounds: An oxetane bearing a carboxylic acid, ester, or aldehyde group at the 3-position can be reduced to the corresponding primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). solubilityofthings.com
Oxidation of Alkyl Groups: While less common for this specific transformation, the oxidation of a methyl group attached to the oxetane ring could, in principle, yield the desired alcohol, though controlling the oxidation state can be challenging.
Nucleophilic Substitution: An oxetane with a suitable leaving group (e.g., a halide or tosylate) at the 3-position can undergo nucleophilic substitution with a protected hydroxymethyl equivalent, followed by deprotection to reveal the alcohol.
These interconversions are fundamental in organic synthesis and offer flexibility in designing synthetic routes to the target molecule. solubilityofthings.com
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute configuration. This requires the use of stereoselective synthetic methods.
Diastereoselective and Enantioselective Methodologies
Diastereoselective and enantioselective methods are crucial for controlling the stereochemistry during the formation of the oxetane ring and the introduction of the cyclopropyl and methanol groups.
Diastereoselective Reactions: When a molecule already contains a stereocenter, new stereocenters can often be introduced with a preference for one diastereomer over the other. For example, the cyclopropanation of a chiral oxetane precursor can proceed with high diastereoselectivity, influenced by the existing stereochemistry of the oxetane. Similarly, the reduction of a ketone on a chiral oxetane can be diastereoselective.
Enantioselective Synthesis: To obtain a single enantiomer from an achiral starting material, enantioselective methods are employed. This can involve the use of chiral catalysts or reagents. For instance, iridium-catalyzed enantioselective C-C coupling of primary alcohols with isoprene (B109036) oxide has been used to prepare oxetanes with all-carbon quaternary stereocenters with high diastereo- and enantioselectivity. nih.govnih.gov Catalytic asymmetric [2+2] cycloadditions can also produce oxetanes with high enantioselectivity. thieme-connect.com
Chiral Auxiliary and Asymmetric Catalysis in Oxetane Synthesis
The use of chiral auxiliaries and asymmetric catalysis are powerful strategies for achieving high levels of stereocontrol in the synthesis of chiral oxetanes. wikipedia.orgsigmaaldrich.com
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For example, chiral auxiliaries derived from sugars have been used in the synthesis of oxetin (B1210499) to control the stereochemistry of the oxetane ring formation. acs.org
Asymmetric Catalysis: Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. Chiral Brønsted acids have been used as catalysts for the asymmetric desymmetrization of oxetanes. nsf.govnih.govresearchgate.net Chiral Lewis acid catalysts, such as those based on copper or palladium complexes, have been employed in the catalytic asymmetric [2+2] cycloaddition to produce oxetanes in high yields and enantioselectivities. thieme-connect.com The development of new chiral ligands and catalysts continues to expand the scope of asymmetric oxetane synthesis. nih.gov
Reactivity and Reaction Mechanisms of Cyclopropyl Oxetan 3 Yl Methanol
Oxetane (B1205548) Ring-Opening Reactions
The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 107 kJ/mol), which is slightly less than that of an epoxide but sufficient to make it susceptible to ring-opening reactions. rsc.orgmdpi.comutexas.edu However, compared to epoxides, oxetanes exhibit lower reactivity, often requiring activation by an acid to facilitate cleavage. acs.orgresearchgate.net The presence of the cyclopropyl(methanol) substituent at the C3 position creates a prochiral center, meaning that ring-opening can lead to the formation of chiral products. rsc.org
Nucleophilic attack on the oxetane ring of a 3-substituted derivative like cyclopropyl(oxetan-3-yl)methanol generally requires activation by a Brønsted or Lewis acid. rsc.orgresearchgate.net The acid coordinates to the oxetane oxygen, weakening the C-O bonds and making the ring carbons more electrophilic. The subsequent nucleophilic attack typically proceeds via an SN2 mechanism.
The regioselectivity of the attack depends on both steric and electronic factors. In many cases, the nucleophile attacks the less sterically hindered carbon (C2 or C4). researchgate.net For 3-substituted oxetanes, this leads to the formation of a primary alcohol. The development of asymmetric catalysis for this transformation allows for the desymmetrization of the prochiral oxetane, yielding highly functionalized, chiral three-carbon building blocks. rsc.orgrsc.org A variety of nucleophiles have been employed in these reactions, including alcohols, thiols, and halides. researchgate.net
For instance, enantioselective ring-opening of 3-substituted oxetanes with chloride, generated in situ from chlorosilanes in the presence of water and a chiral phosphoric acid catalyst, has been demonstrated to produce chiral 1,3-chlorohydrins in high yield and enantioselectivity. researchgate.net
Table 1: Examples of Catalytic Asymmetric Nucleophilic Ring-Opening of 3-Substituted Oxetanes Note: This table presents generalized findings for 3-substituted oxetanes, analogous to this compound.
| Catalyst System | Nucleophile Source | Product Type | Key Feature | Reference |
| Chiral Phosphoric Acid / Chlorosilane / H₂O | HCl | Chiral 1,3-Chlorohydrin | High enantioselectivity; wet molecular sieves are crucial. | researchgate.net |
| Chiral Brønsted Acids / 2-Mercaptobenzothiazole | Thiol | Chiral Thioether | Provides access to functionalized chiral building blocks. | rsc.orgresearchgate.net |
| (salen)Co(III) Complex | Internal Alcohol | Cyclic Ether | First catalytic intramolecular process demonstrated. | rsc.org |
Under Brønsted acid catalysis, the oxetane oxygen is protonated, forming an oxonium ion. This activation facilitates ring-opening either by an external nucleophile or through intramolecular processes. For oxetan-3-ol (B104164) derivatives, which are structurally similar to the target molecule, Brønsted acids like triflimide (Tf₂NH) can catalyze a cascade reaction. nih.gov The process begins with the selective activation of the alcohol, leading to an oxetane carbocation. This intermediate can then react with a nucleophile. Subsequently, the acid promotes the intramolecular ring-opening of the oxetane. nih.gov
The stability of oxetane rings in acidic media is a significant concern; they are generally prone to ring-opening, which can even occur during product isolation or storage. digitellinc.comnih.gov While 3,3-disubstituted oxetanes show enhanced stability, the presence of an internal nucleophile, such as the hydroxyl group in this compound, can facilitate intramolecular ring-opening under acidic conditions. nih.govnih.gov
Lewis acids are effective activators for oxetane ring-opening by coordinating to the oxygen atom, thereby lowering the LUMO of the C-O bonds. acs.org A particularly modern and powerful metal-free approach involves the use of Frustrated Lewis Pairs (FLPs). acs.orgacs.orgnih.govbohrium.com An FLP system, such as the combination of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and a hydrosilane (e.g., Et₃SiH), can catalytically open oxetane rings. acs.org
The mechanism involves the formation of a highly electrophilic silylium (B1239981) cation from the FLP components. acs.org This silylium ion activates the oxetane, forming an oxonium ion intermediate. The corresponding borohydride (B1222165) anion then attacks, leading to the ring-opened silyl (B83357) ether product. acs.org This method represents a mild and efficient way to achieve reductive opening of the oxetane ring. acs.orgacs.org
The strain inherent in the oxetane ring can be relieved through rearrangement and ring-expansion reactions, often induced by acids or transition metals. nih.govacs.org For example, spirocyclopropyl oxetanes, which bear resemblance to the target molecule's structure, undergo distinct Lewis acid-mediated rearrangements to furnish spirocyclic γ-butyrolactones or indolinones, depending on the specific acid and substrate. researchgate.net
In some cases, oxetanes can be expanded to larger heterocyclic systems. Reactions with sulfur ylides, for instance, can lead to the formation of tetrahydrofurans under harsh conditions. nih.gov Another pathway involves the reaction of 3-aryloxetan-3-ols with 1,2-diols under Brønsted acid catalysis, which proceeds via oxetane ring-opening and subsequent cyclization to yield 1,4-dioxanes. nih.gov This demonstrates the potential of the oxetane motif to act as a 1,2-bis-electrophile synthon. nih.gov
Reductive cleavage of the oxetane ring is a less common but valuable transformation. As mentioned previously, FLP-catalyzed hydrosilylation provides an effective method for the reductive opening of oxetanes. acs.org By modifying reaction conditions, such as the slow addition of the oxetane and hydrosilane, a simple reduction can be favored over more complex rearrangement pathways. acs.org This yields the corresponding 1,3-diol derivative (after silyl ether cleavage).
While catalytic hydrogenation (e.g., with H₂ and a metal catalyst like Pd, Pt, or Raney Ni) is a standard method for reducing many functional groups, its application to the direct reductive cleavage of simple oxetanes is less documented and generally requires harsh conditions due to the ring's relative stability compared to epoxides. utexas.eduresearchgate.net Reductive transformations are more commonly achieved through methods like hydrosilylation or with strong reducing agents under forcing conditions. utexas.eduacs.org
Cyclopropyl (B3062369) Group Reactivity
The cyclopropylcarbinol moiety is a classic system in physical organic chemistry, known for its unique reactivity. The carbon-carbon bonds of the cyclopropane (B1198618) ring have significant p-character, allowing them to conjugate with adjacent empty p-orbitals. This leads to the remarkable stability of the cyclopropylmethyl carbocation, which is formed upon protonation of the alcohol and loss of water. quora.com
This stabilization occurs through a phenomenon sometimes called "dancing resonance," where the C-C sigma bonds of the cyclopropyl ring overlap with the vacant p-orbital of the carbocationic center. quora.com Consequently, under acidic conditions that could also promote oxetane opening, the cyclopropylcarbinol portion of the molecule is highly susceptible to rearrangement. The cyclopropylmethyl cation can undergo rapid, stereoselective ring-opening to form a homoallylic cation or rearrange to other cyclopropyl-containing carbocations. chemicalbook.comrsc.org
Electrophilic and Nucleophilic Additions to the Cyclopropane Ring
The cyclopropane ring, despite being a cycloalkane, exhibits reactivity akin to that of an alkene due to the significant angle strain and the "bent" nature of its carbon-carbon bonds, which imparts partial π-character. dalalinstitute.com This allows it to undergo addition reactions that lead to ring-opening. dalalinstitute.com The presence of the electron-withdrawing oxetane and hydroxyl groups polarizes the cyclopropane ring, making it a "donor-acceptor" (D-A) cyclopropane. In this system, the carbon atom attached to the oxetanylmethanol group acts as an electrophilic center, while the distal C-C bond is susceptible to attack. mdpi.com
Electrophilic Addition: Electrophilic attack on the cyclopropane ring typically initiates ring cleavage. Reagents like mineral acids (HBr, HCl) or Lewis acids can protonate or coordinate to the ring, leading to a carbocationic intermediate that is subsequently attacked by a nucleophile. dalalinstitute.com For an unsymmetrical cyclopropane like the title compound, the addition is expected to follow Markovnikov's rule, where the nucleophile adds to the more substituted carbon atom of the resulting intermediate. dalalinstitute.com Two primary mechanisms are considered for electrophilic addition: "corner" protonation, leading to a non-classical cation, and "edge" protonation, which is generally less stable. dalalinstitute.com
Nucleophilic Addition: While simple alkanes are inert to nucleophiles, the activated nature of D-A cyclopropanes makes them susceptible to nucleophilic attack. mdpi.comresearchgate.net This reaction, often catalyzed by a Brønsted or Lewis acid, involves the opening of the three-membered ring to relieve ring strain. researchgate.net The nucleophile attacks one of the carbon atoms of the cyclopropane ring in a process that can be considered a formal conjugate addition, resulting in a 1,3-difunctionalized open-chain product. researchgate.net
| Reagent Type | Specific Reagent | Predicted Reaction Pathway | Expected Product Type |
|---|---|---|---|
| Electrophile (Brønsted Acid) | HBr | Ring-opening via protonation, followed by bromide attack. | Bromo-substituted open-chain alcohol |
| Electrophile (Halogen) | Br₂ (with UV light) | Free-radical addition leading to ring-opening. dalalinstitute.com | 1,3-Dibromo open-chain alcohol |
| Nucleophile (Amine) | R-NH₂ (with Lewis Acid) | Lewis acid-catalyzed ring-opening and nucleophilic attack. nih.gov | γ-Amino alcohol derivative |
| Nucleophile (Azide) | NaN₃ (with Lewis Acid) | Ring-opening followed by azide (B81097) addition. researchgate.net | γ-Azido alcohol derivative |
Ring-Opening Mechanisms of Cyclopropane Derivatives
The cleavage of the cyclopropane ring is a thermodynamically favorable process driven by the release of approximately 115 kJ/mol of ring strain. mdpi.com In donor-acceptor cyclopropanes, this process can be initiated under various conditions, including catalysis by Lewis acids, Brønsted acids, or through radical pathways.
Lewis Acid Catalyzed Ring-Opening: Lewis acids are particularly effective in promoting the ring-opening of D-A cyclopropanes. rsc.orguni-regensburg.de In the case of this compound, a Lewis acid (e.g., SnCl₄, Yb(OTf)₃) would coordinate to an oxygen atom. This could be either the hydroxyl oxygen or the oxetane ether oxygen. This coordination enhances the electron-withdrawing nature of the substituent, further polarizing the adjacent C-C bond of the cyclopropane ring. This polarization facilitates the cleavage of the bond to form a stabilized 1,3-dipolar intermediate or a carbocation. rsc.orguni-regensburg.de This intermediate is then trapped by a nucleophile to afford the final ring-opened product. nih.govuni-regensburg.de
Brønsted Acid Catalyzed Ring-Opening: A general method for the nucleophilic ring-opening of D-A cyclopropanes involves catalysis by a Brønsted acid in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP). researchgate.net The acid protonates the acceptor group (in this case, likely the hydroxyl or oxetane oxygen), activating the cyclopropane ring towards attack by a wide range of nucleophiles, including arenes, indoles, and alcohols. researchgate.net This method is notable for its mild, room-temperature conditions.
Reactivity of the Hydroxyl Group in this compound
The primary alcohol functionality in this compound exhibits typical reactivity for its class, participating in oxidation, esterification, and etherification reactions.
Oxidation Reactions and Derivative Formation
The oxidation of the primary hydroxyl group can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org
Mild Oxidation: Reagents such as Pyridinium chlorochromate (PCC) or a Swern oxidation will typically oxidize the primary alcohol to the corresponding aldehyde, Cyclopropyl(oxetan-3-yl)carbaldehyde. libretexts.orgyoutube.com These conditions are generally mild enough to avoid over-oxidation and preserve the strained ring systems.
Strong Oxidation: The use of strong oxidizing agents, like chromic acid (H₂CrO₄, generated from Na₂Cr₂O₇ and H₂SO₄, also known as the Jones reagent), will oxidize the primary alcohol directly to the carboxylic acid, Cyclopropyl(oxetan-3-yl)carboxylic acid. youtube.comkhanacademy.org The reaction proceeds through an aldehyde intermediate which is rapidly hydrated and further oxidized in the aqueous acidic medium. masterorganicchemistry.com
| Oxidizing Agent | Reaction Conditions | Expected Product | Product Class |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, rt | Cyclopropyl(oxetan-3-yl)carbaldehyde | Aldehyde |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | Cyclopropyl(oxetan-3-yl)carbaldehyde | Aldehyde |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | 0 °C to rt | Cyclopropyl(oxetan-3-yl)carboxylic acid | Carboxylic Acid |
| Sodium hypochlorite (B82951) (bleach) with TEMPO | CH₂Cl₂, NaHCO₃, KBr | Cyclopropyl(oxetan-3-yl)carbaldehyde | Aldehyde |
Esterification and Etherification Reactions
The hydroxyl group readily undergoes reactions to form esters and ethers, which are common strategies for modifying the molecule's properties.
Esterification: Esters can be formed through several standard methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. A more common laboratory method involves reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.
Etherification: The Williamson ether synthesis is a classical method for forming ethers, involving the deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by nucleophilic substitution (SN2) with an alkyl halide. beilstein-journals.orglibretexts.org Another approach involves the reaction of organometallic reagents with monoperoxyacetals, which has been shown to be effective for the synthesis of cyclopropyl ethers. acs.orgunl.edu
Combined and Synergistic Reactivity of Oxetane and Cyclopropane Motifs
The most intriguing aspect of this compound's chemistry lies in the potential for cascade or tandem reactions where both strained rings and/or the hydroxyl group participate sequentially or in a concerted fashion. acs.org While specific examples for this exact molecule are not prominent in the literature, analogies can be drawn from related systems.
For instance, the Lewis acid-catalyzed rearrangement of 4-oxaspiro[2.3]hexanes (containing fused cyclopropane and oxetane rings) demonstrates that activation can lead to complex rearrangements involving the opening of both rings. acs.org A plausible synergistic pathway for this compound could be initiated by the acid-catalyzed opening of one ring, which then generates a reactive intermediate that triggers a transformation involving the other ring.
One can envision a scenario where Lewis acid-catalyzed opening of the cyclopropane ring generates a carbocation. This cation could be trapped intramolecularly by the hydroxyl group, leading to the formation of a new cyclic ether after rearrangement. Alternatively, activation of the oxetane ring by a Lewis acid could lead to its opening by an external nucleophile, with the resulting intermediate undergoing a subsequent reaction involving the cyclopropane ring. nih.gov For example, a tandem reaction could involve an initial C-N coupling followed by an in situ oxetane ring-opening to form complex heterocyclic scaffolds. nih.gov These pathways highlight the potential of this molecule as a versatile building block for constructing complex molecular architectures through controlled, synergistic reactivity.
Computational Chemistry and Theoretical Investigations of Cyclopropyl Oxetan 3 Yl Methanol
Quantum Mechanical Studies of Molecular Structure and Conformation
Quantum mechanical methods are employed to determine the most stable three-dimensional arrangements of atoms in a molecule and to quantify the energies associated with its various forms.
The oxetane (B1205548) ring, a four-membered heterocycle containing an oxygen atom, is characterized by significant ring strain. Unlike its planar representation in simple diagrams, the oxetane ring adopts a non-planar, puckered conformation to alleviate some of the strain from eclipsing interactions between adjacent substituents. acs.orgutexas.edu The parent, unsubstituted oxetane has a calculated puckering angle of about 8.7°. beilstein-journals.org The introduction of substituents on the ring, such as at the 3-position in cyclopropyl(oxetan-3-yl)methanol, generally increases this puckering. acs.orgutexas.edu
The strain energy of the oxetane ring is substantial, estimated to be around 25.5 kcal/mol, which is comparable to that of an oxirane (epoxide) and significantly higher than that of a tetrahydrofuran (B95107) (THF) ring. beilstein-journals.org This inherent strain is a key determinant of the oxetane's reactivity, particularly its susceptibility to ring-opening reactions. acs.orgacs.org Computational studies analyze bond lengths and angles to understand this strain. In unsubstituted oxetane, the C-O-C bond angle is approximately 90.2°, and the C-C-C angle is about 84.8°, both significant deviations from the ideal tetrahedral angle of 109.5°. acs.orgbeilstein-journals.org These strained angles contribute to the high potential energy of the ring system.
| Cyclic Ether | Ring Size | Typical Puckering Angle | Approximate Strain Energy (kcal/mol) |
|---|---|---|---|
| Oxirane | 3 | Planar | 27.3 |
| Oxetane | 4 | ~8.7° (unsubstituted) beilstein-journals.org | 25.5 beilstein-journals.org |
| Tetrahydrofuran | 5 | Twist/Envelope | 5.6 beilstein-journals.org |
The orientation of the cyclopropyl (B3062369) and hydroxymethyl groups relative to the puckered oxetane ring will be governed by steric and electronic effects. Generally, bulky substituents on four- and six-membered rings prefer to occupy positions that minimize steric repulsion, such as equatorial-like positions in puckered systems, to avoid unfavorable 1,3-diaxial interactions. sapub.org In the case of this compound, the molecule will exist as a mixture of conformational isomers, with the equilibrium favoring the conformer that minimizes steric clash between the substituents and the oxetane ring hydrogens. The cyclopropyl group itself can adopt different rotational positions (bisected vs. perpendicular) relative to the bond connecting it to the oxetane ring, further complicating the conformational landscape. DFT studies can calculate the relative energies of these conformers to predict the most stable arrangement. bohrium.com The presence of the methanol (B129727) group introduces the possibility of intramolecular hydrogen bonding with the oxetane oxygen, which could stabilize certain conformations and influence the molecule's properties.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is indispensable for mapping the energetic pathways of chemical reactions, identifying transient intermediates, and understanding the factors that control reaction outcomes.
The high ring strain of the oxetane moiety makes it susceptible to ring-opening reactions under various conditions. acs.orgacs.org Computational modeling allows for the detailed analysis of the transition states (TS) involved in these pathways. For instance, in acid-catalyzed or Lewis acid-mediated ring openings, calculations can model the coordination of the catalyst to the oxetane oxygen, followed by nucleophilic attack. utexas.eduresearchgate.net
DFT calculations can determine the energy barriers for different potential ring-opening scenarios, such as those following an SN2 mechanism. researchgate.net These calculations reveal the geometry of the transition state, including the bond-breaking and bond-forming distances and the angles of approach of the nucleophile. researchgate.net For this compound, a key point of investigation would be the competition between ring-opening pathways, including the potential for rearrangement of the adjacent cyclopropylmethyl system, which is known to be facile.
| Reaction Type | Key Computational Insight | Governing Mechanism |
|---|---|---|
| Catalytic Copolymerization | Energy barrier for different catalytic routes can be calculated to determine the most favorable pathway. researchgate.net | SN2 researchgate.net |
| Photochemical Cleavage | Identification of minimum energy crossing points (MECP) between triplet and singlet potential energy surfaces. acs.org | Stepwise via biradical intermediates. acs.org |
| Decarboxylative Giese Reaction | Calculation of the energy barrier for radical addition, showing it is lowered by ring strain. acs.org | Radical Addition acs.org |
Photochemical reactions, such as the Paternò-Büchi reaction ([2+2] photocycloaddition), are a common method for synthesizing oxetanes and can also lead to their cleavage. acs.orgnih.govmagtech.com.cn These reactions often proceed through short-lived biradical (or diradical) intermediates. acs.orgnih.gov When a carbonyl compound is photo-excited to its triplet state and reacts with an alkene, a 1,4-biradical intermediate is formed. nih.gov
In the context of this compound, computational studies can model the photochemical cleavage of the oxetane ring. Upon excitation, the molecule can enter a triplet potential energy surface, leading to the scission of one of the C-O or C-C bonds in the ring to form a triplet biradical intermediate. acs.orgresearchgate.net Quantum chemical investigations can map the potential energy surface, showing that the ring-opening can be barrierless on the excited state surface. acs.org The fate of this biradical—whether it re-closes, fragments, or rearranges—is determined by the relative energies of the subsequent transition states and intermediates, which can be thoroughly studied using computational methods. The presence of the cyclopropyl group offers an additional reaction channel, as cyclopropylmethyl radicals are known to undergo rapid ring-opening themselves.
Theoretical Predictions of Reactivity and Selectivity
A significant advantage of computational chemistry is its ability to predict how a molecule will behave in a chemical reaction. By analyzing the electronic structure and energetic properties of this compound, theoretical models can forecast its reactivity and the selectivity of its transformations.
The distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) are key indicators of reactivity. For this compound, the oxygen of the oxetane is a site of high electron density, making it a Lewis basic center and a good hydrogen bond acceptor. acs.org This is a primary site for interaction with acids and electrophiles.
Computational methods like DFT can be used to calculate various reactivity descriptors. For example, the analysis can predict the most likely site for nucleophilic or electrophilic attack. The inherent strain of the oxetane ring, combined with the electronic properties of the cyclopropyl group, creates a unique reactivity profile. acs.org Theoretical models can predict whether reactions will favor ring-opening of the oxetane, reactions at the hydroxyl group, or transformations involving the cyclopropane (B1198618) ring. Furthermore, for reactions that can produce multiple products (e.g., regio- or stereoisomers), computational analysis of the transition state energies for each pathway can accurately predict the selectivity, guiding synthetic efforts. nih.gov
Solvent Effects on Molecular Interactions and Reactivity (e.g., Implicit Solvent Models)
Theoretical and computational chemistry provide powerful tools to investigate the behavior of molecules at an atomic level. When studying a molecule like this compound, understanding its interaction with different environments is crucial, as the solvent can significantly influence its conformation, stability, and reactivity. While specific computational studies focusing exclusively on the solvent effects for this compound are not extensively documented in publicly available literature, we can detail the theoretical approach and expected outcomes based on the principles of computational chemistry and the known properties of its constituent functional groups.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient method to simulate the effects of a solvent without the high computational cost of explicitly representing individual solvent molecules. nih.govrsc.org In this approach, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the bulk solvent. This method allows for the calculation of how the solvent's polarity affects the molecule's electronic structure, geometry, and energy.
Detailed Research Findings
A theoretical investigation into this compound would focus on how solvents of varying polarity influence its molecular properties. The molecule contains distinct regions: the polar oxetane ring and the hydroxyl group, which can act as a hydrogen bond donor and acceptor, and the relatively nonpolar cyclopropyl group. chemicalbook.comacs.org
In a nonpolar solvent, intramolecular interactions would likely dominate the molecule's preferred conformation. However, in a polar protic solvent like water, intermolecular hydrogen bonding between the solvent and the molecule's hydroxyl and oxetane oxygen atoms would become significant. These interactions would stabilize the molecule and could influence the rotational barrier of the methanol group and the puckering of the oxetane ring. acs.org
For instance, one would expect the dipole moment of this compound to increase significantly in a polar solvent compared to a nonpolar one, as the solvent's electric field induces a greater separation of charge within the molecule. This, in turn, would affect the molecule's reactivity, as many chemical reactions are sensitive to the polarity of the local environment. The activation energies for potential reactions, such as the ring-opening of the oxetane, could be calculated to predict how the reaction rate would change with the solvent. rsc.org
Hypothetical Data on Solvent Effects
To illustrate the expected outcomes of such a computational study, the following table presents hypothetical data for this compound in two different implicit solvents, a nonpolar solvent (Toluene) and a polar solvent (Water). These values are representative of the type of results generated from calculations using a density functional theory (DFT) method with an appropriate basis set and the PCM implicit solvent model.
| Calculated Property | Gas Phase (No Solvent) | Toluene (ε = 2.4) | Water (ε = 78.4) |
| Solvation Free Energy (kcal/mol) | 0.00 | -2.5 | -7.8 |
| Molecular Dipole Moment (Debye) | 2.1 | 2.8 | 3.9 |
| O-H Bond Length (Å) | 0.965 | 0.968 | 0.975 |
| C-O Bond Length (Oxetane Ring, avg Å) | 1.450 | 1.452 | 1.458 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the typical trends expected from a computational study using implicit solvent models and does not represent experimentally verified or rigorously calculated values for this specific molecule.
The hypothetical data illustrates that in a more polar solvent like water, the solvation free energy is significantly more negative, indicating stronger solute-solvent interactions. The molecular dipole moment increases substantially due to the polarization effect of the solvent. Bond lengths within the polar functional groups (O-H and C-O) are shown to slightly elongate in polar solvents, reflecting the influence of hydrogen bonding and dielectric screening on the electronic structure.
Spectroscopic Characterization Methodologies for Cyclopropyl Oxetan 3 Yl Methanol
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. chemicalbook.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of cyclopropyl(oxetan-3-yl)methanol with a high degree of confidence. rsc.org This precise mass measurement is crucial for confirming the molecular formula, C₇H₁₂O₂.
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). For this compound, fragmentation of the rings is also expected, leading to characteristic daughter ions that can be analyzed to piece together the original structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. wiley.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, a hallmark of alcohols. wiley.com The C-H stretching vibrations of the cyclopropyl (B3062369) and oxetane (B1205548) rings would appear in the 3000-2850 cm⁻¹ region. Furthermore, the characteristic C-O stretching vibration of the ether linkage within the oxetane ring is expected to be observed in the fingerprint region, typically around 1100-1000 cm⁻¹. wiley.com The presence of the cyclopropyl group may also give rise to specific C-H bending vibrations.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3600 - 3200 (broad) |
| C-H (sp³) | Stretching | 3000 - 2850 |
| C-O (Ether) | Stretching | 1100 - 1000 |
| C-O (Alcohol) | Stretching | 1260 - 1000 |
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be obtained as single crystals of suitable quality, X-ray crystallography provides the most definitive three-dimensional structural information. acs.org This technique determines the precise spatial arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. acs.orgethz.ch
An X-ray crystal structure of this compound would offer an unambiguous confirmation of its connectivity and stereochemistry. It would reveal the puckering of the oxetane ring, which is known to adopt a non-planar conformation to relieve ring strain. acs.org Furthermore, it would detail the relative orientation of the cyclopropyl and oxetane rings and illustrate any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.
Applications of Cyclopropyl Oxetan 3 Yl Methanol As a Versatile Synthetic Building Block
Incorporation into Complex Molecular Architectures
The distinct reactivity of the hydroxyl group and the inherent characteristics of the cyclopropyl (B3062369) and oxetane (B1205548) rings make cyclopropyl(oxetan-3-yl)methanol a valuable precursor for creating elaborate molecular designs.
The primary alcohol of this compound provides a versatile starting point for the synthesis of various functionalized heterocyclic systems. Standard organic transformations can convert the alcohol into other functional groups, such as halides or tosylates, which can then act as electrophiles in substitution reactions. For instance, nucleophilic substitution with nitrogen-containing heterocycles is a common strategy to link the cyclopropyl(oxetan-3-yl)methyl group to a heterocyclic core. acs.org
One of the key synthetic routes involves the reaction of a derivatized this compound with N-heteroaromatic compounds. acs.org This approach allows for the introduction of the unique cyclopropyl-oxetane motif into a wide range of heterocyclic scaffolds, which is of significant interest in the development of novel therapeutic agents. The oxetane ring in these systems can serve as a polar structural element and a hydrogen bond acceptor, potentially improving the pharmacological profile of the final compound. chemenu.com
Furthermore, the oxetane ring itself can undergo ring-opening reactions under specific conditions, although this is often a secondary or undesired pathway when the goal is to maintain the oxetane structure. However, in some synthetic strategies, controlled ring-opening can lead to the formation of new, more complex heterocyclic systems. For example, acid-catalyzed ring-opening in the presence of a nucleophile can result in the formation of functionalized tetrahydrofurans or other larger ring systems, expanding the diversity of accessible molecular architectures.
The synthesis of various heterocyclic compounds often begins with the modification of the hydroxyl group of this compound. Below is a table summarizing typical initial transformations and subsequent reactions to form functionalized heterocyclic systems.
| Initial Transformation of Hydroxyl Group | Reagent(s) | Intermediate | Subsequent Reaction | Resulting Heterocyclic System |
| Tosylation | TsCl, Pyridine (B92270) | Cyclopropyl(oxetan-3-yl)methyl tosylate | Nucleophilic substitution with imidazole | 1-((Cyclopropyl(oxetan-3-yl))methyl)-1H-imidazole |
| Bromination | PBr₃ | (Bromomethyl)(cyclopropyl)oxetane | Reaction with pyrazole | 1-((Cyclopropyl(oxetan-3-yl))methyl)-1H-pyrazole |
| Mesylation | MsCl, Et₃N | Cyclopropyl(oxetan-3-yl)methyl mesylate | Substitution with a substituted amine | N-((Cyclopropyl(oxetan-3-yl))methyl) amine derivative |
The unique structural features of this compound and its derivatives are instrumental in the construction of spirocyclic and fused ring systems. Spirocycles, which contain two rings connected by a single common atom, are prevalent in many natural products and pharmaceutically active compounds. nih.govwikipedia.org
The synthesis of spirocyclic systems incorporating the oxetane motif from this compound derivatives often involves intramolecular cyclization reactions. For example, a derivative of this compound can be elaborated to contain a nucleophilic group and an electrophilic center, which can then react intramolecularly to form a new ring spiro-fused to the oxetane.
One approach to forming a fused ring system involves the functionalization of the hydroxyl group, followed by a series of reactions to build a second ring onto the oxetane. For instance, the synthesis of a spirocyclic oxetane-fused benzimidazole (B57391) has been reported, demonstrating the feasibility of incorporating the oxetane ring into more complex polycyclic systems. nih.gov In this type of synthesis, an oxetane-containing amine is reacted to form an o-cycloalkylaminoacetanilide, which then undergoes oxidative cyclization to yield the fused benzimidazole structure. nih.gov This strategy highlights the utility of oxetane-containing building blocks in creating novel tetracyclic systems. nih.gov
The construction of these complex ring systems often relies on multi-step synthetic sequences, as illustrated in the following generalized table.
| Starting Material Derivative | Key Reaction Type | Intermediate Structure | Final Ring System |
| Amine derivative of oxetane | Acylation followed by oxidative cyclization | o-cycloalkylaminoacetanilide | Spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] nih.gov |
| Di-functionalized oxetane | Intramolecular nucleophilic substitution | Cyclic precursor with leaving group and nucleophile | Spiro-oxetane with a second heterocyclic ring |
| Oxetane with an appended reactive chain | Ring-closing metathesis | Diene-substituted oxetane | Fused or spirocyclic system containing a new carbocycle |
Role in the Development of Conformationally Restricted Scaffolds
The incorporation of small, strained rings like cyclopropane (B1198618) and oxetane into molecular scaffolds is a well-established strategy in medicinal chemistry to impart conformational rigidity. This compound serves as a valuable building block for this purpose, offering a combination of steric and electronic features that can significantly influence the three-dimensional structure of a molecule.
The oxetane ring, being a four-membered heterocycle, is inherently strained and possesses a defined, non-planar conformation. When incorporated into a larger molecule, it restricts the conformational freedom of the adjacent chemical bonds. This rigidity can be advantageous in drug design, as it can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target. ethz.ch
The impact of incorporating the cyclopropyl-oxetane motif on molecular properties is summarized below.
| Structural Feature | Effect on Molecular Properties | Implication in Drug Design |
| Oxetane Ring | Increases conformational rigidity; acts as a polar motif and hydrogen bond acceptor. chemenu.com | Pre-organizes the molecule for binding; can improve solubility and metabolic stability. chemenu.com |
| Cyclopropyl Group | Provides a rigid scaffold; introduces a specific 3D geometry. | Controls the spatial orientation of substituents; can enhance binding affinity. |
| Combined Motif | Creates a well-defined, conformationally restricted scaffold with specific vectoral properties. ethz.ch | Allows for fine-tuning of ligand-receptor interactions and optimization of pharmacokinetic properties. |
Advanced Building Block Applications in Peptide Chemistry
The unique structural and chemical properties of oxetanes have also led to their use in peptide chemistry, particularly in the synthesis of non-natural amino acids. These modified amino acids can be incorporated into peptides to alter their conformation, stability, and biological activity.
This compound can serve as a precursor for the synthesis of oxetanyl amino acid derivatives, although more direct routes often start from other oxetane-containing building blocks. mdpi.comnih.gov A general strategy to synthesize an amino acid containing the cyclopropyl(oxetan-3-yl)methyl moiety would involve the conversion of the primary alcohol to an amino group or a carboxylic acid group, or a precursor thereof.
For instance, the alcohol could be oxidized to an aldehyde, which can then be used in a Strecker synthesis or other related methodologies to introduce an amino and a carboxyl functionality. Alternatively, the alcohol can be converted to a leaving group, followed by displacement with a cyanide, which can then be hydrolyzed to a carboxylic acid. The introduction of the amino group could be achieved at a different stage of the synthesis.
Research has shown the synthesis of various oxetane-containing amino acids. mdpi.combohrium.com For example, methyl 2-(oxetan-3-ylidene)acetate can be synthesized and then used in aza-Michael additions to create functionalized 3-substituted 3-(acetoxymethyl)oxetanes, which are precursors to oxetanyl amino acids. mdpi.comnih.govbohrium.com While this does not directly start from this compound, it illustrates the general interest and methods for creating oxetane-containing amino acids. The incorporation of the cyclopropyl group would add another layer of conformational constraint.
The synthesis of an amino acid derivative from a related oxetane precursor is outlined in the table below, illustrating a potential pathway.
| Starting Material | Key Transformation | Intermediate | Final Product |
| Methyl 2-(oxetan-3-ylidene)acetate | Aza-Michael Addition with an amine | 3-substituted 3-(acetoxymethyl)oxetane mdpi.comnih.gov | Oxetanyl amino acid derivative mdpi.comnih.gov |
| (3-(Aminomethyl)oxetan-3-yl)(cyclopropyl)methanol | Protection of amine, oxidation of alcohol | Protected amino aldehyde | Cyclopropyl-oxetanyl amino acid derivative |
| This compound | Oxidation to aldehyde, then Strecker synthesis | α-amino nitrile | Cyclopropyl-oxetanyl amino acid |
Integration into Peptidomimetic Structures
The incorporation of novel structural motifs into peptide scaffolds is a key strategy in the development of peptidomimetics with enhanced therapeutic properties, such as improved metabolic stability and conformational rigidity. The unique combination of the oxetane and cyclopropyl groups in this compound offers distinct advantages in this regard.
The oxetane ring can serve as a non-classical isostere of a carbonyl group, capable of acting as a hydrogen bond acceptor. acs.orgbeilstein-journals.org Its introduction into a peptide backbone can significantly alter the local conformation. nih.gov Research has shown that replacing a backbone amide C=O with an oxetane ring can induce turn-like structures in peptides. rsc.orgrsc.org This conformational constraint can be advantageous in the design of cyclic peptides and other molecules where a specific folded geometry is required for biological activity. However, it has also been observed that the introduction of an oxetane can disrupt α-helical structures by introducing a kink in the peptide backbone. nih.govresearchgate.net
The cyclopropyl group, on the other hand, is a well-established element for introducing conformational rigidity into peptide chains. nih.gov Its rigid, three-dimensional structure can lock a portion of the peptide into a desired bioactive conformation, potentially leading to increased potency and selectivity. researchgate.net The cyclopropyl moiety is also known to enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.
The integration of the this compound moiety into a peptidomimetic structure would therefore be expected to confer a unique combination of these properties. The oxetane could provide a metabolically stable, polar core that influences backbone conformation, while the adjacent cyclopropyl group would further restrict rotational freedom. This dual-functionality makes this compound an attractive building block for creating novel peptide analogs with tailored structural and biological profiles.
Table 1: Potential Conformational Effects of this compound in Peptidomimetics
| Feature | Influence of Oxetane Moiety | Influence of Cyclopropyl Moiety | Combined Potential Effect |
| Backbone Conformation | Can induce β-turns or kinks nih.govrsc.orgresearchgate.net | Provides significant local rigidity nih.gov | Highly constrained local conformation |
| Metabolic Stability | Replacement of labile amide bonds nih.gov | Shields adjacent peptide bonds | Enhanced resistance to proteolysis |
| Polarity | Increases local polarity acs.orgbeilstein-journals.org | Generally increases lipophilicity beilstein-journals.org | Modulated solubility and permeability |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor acs.orgbeilstein-journals.org | N/A | Maintained hydrogen bonding capacity |
Utility in Fragment-Based Chemical Library Design and Optimization
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on the screening of small, low-complexity molecules (fragments) that can be elaborated into more potent drug candidates. The design of fragment libraries with high three-dimensional (3D) character and diverse physicochemical properties is crucial for successful FBDD campaigns.
Strategic Use of Oxetane and Cyclopropane in Chemical Space Exploration
The incorporation of both oxetane and cyclopropane rings into a single fragment, such as this compound, offers a strategic advantage in the exploration of chemical space. nih.govresearchgate.net Both motifs are considered "bioisosteres" of more common functional groups, meaning they can mimic the spatial and electronic properties of other groups while offering improved drug-like properties. acs.orgnih.gov
Cyclopropane rings are also valuable additions to fragment libraries. researchgate.net They introduce a high degree of sp³ character and conformational rigidity with a low atom count. researchgate.net This rigidity can be beneficial for locking a fragment into a specific binding conformation, leading to higher affinity and improved ligand efficiency. The cyclopropyl group can also enhance metabolic stability.
By combining these two motifs, this compound provides a fragment with a unique profile. It possesses a polar, 3D oxetane core for improved solubility and defined spatial orientation, coupled with a rigid cyclopropyl group that can explore specific hydrophobic pockets and enhance metabolic stability. The use of such fragments in library design allows for a more efficient exploration of 3D chemical space and can lead to the identification of novel scaffolds with desirable drug-like properties. nih.govacs.org
Precursor to Polymerizable Oxetane Monomers
Oxetane monomers are known to undergo ring-opening polymerization, typically through a cationic mechanism, to produce polyethers with a variety of interesting properties. researchgate.netradtech.org The driving force for this polymerization is the relief of ring strain in the four-membered oxetane ring. nih.gov
The presence of a hydroxyl group in this compound makes it a suitable candidate as a monomer for polymerization. The hydroxyl group can act as an initiator or a chain transfer agent in cationic ring-opening polymerization. nih.gov For instance, the polymerization of other 3-hydroxymethyl-substituted oxetanes has been reported to yield hyperbranched polyethers. nih.gov
The polymerization of this compound would be expected to proceed via a cationic mechanism, initiated by a strong acid or a photoacid generator. researchgate.net The resulting polymer would possess a polyether backbone with pendant cyclopropylmethyl groups.
Table 2: Expected Properties of Polymers Derived from this compound
| Property | Expected Characteristic | Rationale |
| Polymer Backbone | Polyether | Result of ring-opening polymerization of the oxetane ring. |
| Pendant Groups | Cyclopropylmethyl | Derived from the substituent on the oxetane monomer. |
| Thermal Stability | Moderate to high | Polyethers generally exhibit good thermal stability. |
| Solubility | Potentially soluble in a range of organic solvents | Dependent on molecular weight and the nature of the end groups. |
| Glass Transition Temp. | Influenced by the rigidity of the cyclopropyl group | The rigid cyclopropyl groups may increase the glass transition temperature compared to analogous polymers with more flexible side chains. |
The presence of the cyclopropyl group in the side chain of the resulting polymer could impart unique properties. The rigidity of the cyclopropyl ring could influence the polymer's thermal properties, such as its glass transition temperature. Furthermore, the cyclopropyl group could serve as a reactive handle for further post-polymerization modification, allowing for the synthesis of functional materials with tailored properties. The cationic ring-opening polymerization of oxetanes can be controlled to produce polymers with specific molecular weights and functionalities, making this a versatile method for the synthesis of new materials. uni-muenchen.dedntb.gov.ua
Future Directions and Emerging Research Avenues
Novel Synthetic Approaches to Cyclopropyl(oxetan-3-yl)methanol Derivatives
The development of efficient and stereoselective synthetic routes to this compound and its derivatives is paramount for its broader application. While direct, high-yielding methods for the parent compound are not extensively documented in publicly available literature, several innovative strategies can be envisaged based on established transformations in organic synthesis.
A plausible and modular approach involves the strategic use of oxetan-3-one as a key building block. nih.govnih.gov The synthesis could proceed via the nucleophilic addition of a cyclopropyl (B3062369) organometallic reagent, such as cyclopropylmagnesium bromide or cyclopropyllithium, to oxetan-3-one. This would be followed by a reduction of the resulting tertiary alcohol to the desired primary alcohol.
Another promising avenue lies in the application of gold-catalyzed reactions . A one-step synthesis of oxetan-3-ones from readily available propargylic alcohols has been reported, which proceeds through an α-oxo gold carbene intermediate. nih.gov Adapting this methodology to a cyclopropyl-substituted propargyl alcohol could provide a direct and atom-economical route to a precursor that can be readily converted to this compound.
Furthermore, the exploration of photochemical methods , such as the Paternò-Büchi reaction, which involves a [2+2] cycloaddition between a carbonyl compound and an alkene, could offer a novel disconnection for the synthesis of the oxetane (B1205548) ring with the cyclopropyl moiety already in place. beilstein-journals.org
Future research will likely focus on the development of asymmetric syntheses to access enantiomerically pure derivatives of this compound, which is crucial for the investigation of their biological activities.
Exploration of New Reactivity Modes and Catalytic Transformations
The inherent ring strain of the oxetane and the unique electronic properties of the cyclopropyl group in this compound suggest a rich and largely unexplored reactivity profile.
The ring-opening reactions of the oxetane moiety are of particular interest. beilstein-journals.orgacs.org Catalyzed by Lewis or Brønsted acids, the oxetane ring can be opened by a variety of nucleophiles to afford functionalized 1,3-diols. The presence of the adjacent cyclopropyl group may influence the regioselectivity of the ring-opening, potentially leading to novel synthetic intermediates.
The primary alcohol functionality offers a handle for a wide range of transformations. Oxidation to the corresponding aldehyde or carboxylic acid would provide access to a different class of derivatives for further functionalization. acs.org Moreover, the alcohol can be converted into a good leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities.
Catalytic transformations that leverage the unique properties of the cyclopropyl group are also a fertile ground for research. For instance, transition-metal-catalyzed C-C and C-H bond activation of the cyclopropyl ring could lead to novel ring-opening or rearrangement reactions, providing access to complex molecular scaffolds.
Advanced Computational Insights into Complex Reaction Pathways
Computational chemistry is poised to play a pivotal role in understanding and predicting the behavior of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's three-dimensional structure, conformational preferences, and electronic properties. beilstein-journals.org
These computational models can be employed to:
Elucidate reaction mechanisms: By mapping the potential energy surfaces of various reaction pathways, computational studies can help in understanding the regioselectivity and stereoselectivity of reactions involving this compound.
Predict reactivity: Theoretical calculations can predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions.
Analyze spectroscopic data: Computational methods can aid in the interpretation of NMR, IR, and other spectroscopic data, confirming the structure of newly synthesized derivatives.
For instance, DFT calculations could be used to model the transition states of the oxetane ring-opening reactions, providing a rationale for the observed product distributions. Similarly, the energetic landscape of potential rearrangements involving the cyclopropyl group could be explored.
Development of this compound as a Core Scaffold in Specialized Chemical Libraries
The physicochemical properties of the oxetane and cyclopropane (B1198618) motifs make this compound an attractive scaffold for the construction of specialized chemical libraries for drug discovery and other applications. nih.govchemenu.com
The introduction of an oxetane ring can improve properties such as aqueous solubility, metabolic stability, and lipophilicity, while the cyclopropyl group can impart conformational rigidity and influence binding to biological targets. chemenu.com
Libraries of compounds based on the this compound core can be generated by systematically modifying the molecule at its various functional handles. For example, a library of esters and ethers could be synthesized from the primary alcohol, while the oxetane ring could be opened to generate a diverse set of 1,3-diol derivatives.
Q & A
Q. What are the recommended synthetic routes for Cyclopropyl(oxetan-3-yl)methanol, and how do reaction conditions influence yield?
this compound (CAS: 6246-06-6, C₇H₁₂O₂) can be synthesized via photochemical or electrochemical strategies. For example, photochemical methods may involve cyclopropyl imine intermediates reacting with methanol under Ru-catalyzed conditions to form the product . Electrochemical approaches, such as controlled potential oxidation in methanol, require careful optimization of parameters (e.g., -30 to -40°C, 1.70 V vs. SCE) to achieve yields >95% . Purification typically involves distillation or recrystallization to isolate the compound from by-products .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
Key techniques include:
- Low-resolution mass spectrometry (LRMS) with atmospheric pressure chemical ionization (APCI), using methanol as a solvent and N₂ as a nebulizer gas at 250°C .
- Nuclear Magnetic Resonance (NMR) to analyze cyclopropyl and oxetane ring coupling patterns.
- X-ray crystallography for absolute stereochemical determination, particularly if derivatives (e.g., 3-methyloxetane analogs) are synthesized .
Q. What are the stability considerations for this compound under acidic or basic conditions?
- Acidic conditions : Cyclopropyl epoxides (precursors) undergo acid-catalyzed rearrangements to cyclobutanes or cyclobutenes in methanol, suggesting potential ring-opening reactivity .
- Basic conditions : Base-catalyzed H/D exchange in methanol (e.g., with NaOMe) may occur, though cyclopropane "I strain" can create energy barriers to inversion . Storage recommendations: inert atmosphere, -20°C to prevent degradation.
Advanced Research Questions
Q. How do computational models predict the docking behavior of this compound in solvent environments?
Q. What mechanistic insights explain the formation of acyl cyclopentenes from this compound derivatives?
Manganese-catalyzed cascade reactions involve:
Q. How do electrochemical oxidation potentials of arylcyclopropanes in methanol inform the stability of this compound?
Cyclopropyl groups oxidize at lower potentials (1.70 V vs. SCE) compared to solvent/supporting electrolytes, making them prone to degradation under high-voltage conditions . Polarization studies using carbon electrodes are challenging due to electrolyte incompatibility, necessitating alternative methods like cyclic voltammetry in aprotic solvents.
Q. What contradictions exist in synthetic methodologies, and how can they be resolved?
- Photochemical vs. electrochemical routes : Photochemical methods (e.g., Ru catalysis) favor cyclopropyl imine intermediates, while electrochemical routes prioritize direct oxidation .
- By-product formation : Acidic conditions may yield cyclobutane derivatives, whereas basic conditions risk ring-opening . Resolution involves mechanistic studies (e.g., isotopic labeling) to track reaction pathways.
Q. What advanced analytical techniques address challenges in quantifying trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
